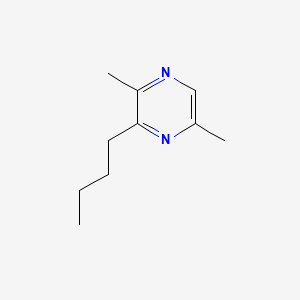

3-Butyl-2,5-dimethylpyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-butyl-2,5-dimethylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3 |

InChI Key |

UWJKKFNWVRAFPM-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=CN=C1C)C |

Canonical SMILES |

CCCCC1=NC(=CN=C1C)C |

Origin of Product |

United States |

Synthetic Pathways of 3 Butyl 2,5 Dimethylpyrazine

Chemical Synthesis Methodologies

The creation of substituted pyrazines in a laboratory setting can be achieved through various established chemical routes. These methods range from classical condensation reactions that build the pyrazine (B50134) ring from acyclic precursors to the modification of a pre-formed pyrazine core.

Classical Organic Synthesis Routes (e.g., Klein and Spoerri Method)

The foundational chemistry for producing the pyrazine ring often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. unimas.my This is followed by an oxidation step to form the aromatic pyrazine ring. unimas.my While effective for symmetrical pyrazines, the synthesis of unsymmetrically substituted pyrazines presents a challenge, as these methods can lead to a mixture of regioisomers. acs.org

To create specific, unsymmetrical alkylpyrazines like 3-Butyl-2,5-dimethylpyrazine, a common strategy is the direct alkylation of a pre-existing pyrazine. A documented method for the synthesis of 2,5-Dimethyl-3-butylpyrazine involves introducing a butyl group into the 3-position of 2,5-dimethylpyrazine (B89654). google.com This type of reaction can be accomplished using organometallic reagents. However, the use of alkyllithium reagents for such alkylations has been reported to result in low yields of the desired mono-substituted product. acs.orgdoi.org An alternative approach involves the reaction of alkylpyrazines with aldehydes or ketones in the presence of alkali or alkaline-earth metals dissolved in liquid ammonia. doi.org These classical methods, such as those developed by Klein and Spoerri, are fundamental to the synthetic chemist's toolkit for accessing pyrazine derivatives. acs.orgdntb.gov.ua

| Method | Description | Precursors | Challenges | Reference |

|---|---|---|---|---|

| Condensation-Oxidation | Condensation of a 1,2-diamine and a 1,2-dicarbonyl, followed by oxidation. | 1,2-diamines, 1,2-dicarbonyls | Low regioselectivity for unsymmetrical pyrazines. | unimas.myacs.org |

| Alkylation | Introduction of an alkyl group onto a pre-formed pyrazine ring. | Alkylpyrazine, Alkyllithium reagent or Aldehyde/Ketone with metal in liquid NH3. | Low yields and potential for multiple isomers. | google.comdoi.org |

Chemo-Enzymatic Synthetic Strategies for Pyrazines

A modern and highly selective approach to pyrazine synthesis combines chemical steps with enzymatic catalysis. google.com Chemo-enzymatic strategies often utilize transaminase (ATA) enzymes to perform a key amination step. mdpi.comd-nb.infocore.ac.uk In this methodology, an α-diketone precursor is treated with a transaminase, such as the (S)-selective ATA-113, in the presence of an amine donor. google.comd-nb.info This enzymatic reaction generates an α-amino ketone intermediate. mdpi.comd-nb.info This intermediate then undergoes spontaneous oxidative dimerization to yield the final substituted pyrazine product. mdpi.comd-nb.info

This method offers significant advantages, particularly in controlling the final substitution pattern of the pyrazine ring. The selectivity of the enzyme in the amination step can allow for the synthesis of a single regioisomer, which is a significant improvement over many classical chemical routes that produce mixtures. d-nb.info This approach has been successfully used to create various symmetrically and non-symmetrically substituted pyrazines. google.comd-nb.info

| Key Enzyme | Reaction Step | Advantage | Reference |

|---|---|---|---|

| Transaminase (ATA) | Amination of an α-diketone precursor to an α-amino ketone. | High regioselectivity, leading to single pyrazine isomers. | google.commdpi.comd-nb.infocore.ac.uk |

Biosynthesis Pathways of Related Alkylpyrazines (with implications for this compound research)

While direct biosynthetic pathways for this compound are not extensively detailed, research into the microbial production of structurally related alkylpyrazines provides significant insight into the potential biological precursors and mechanisms. Microorganisms, particularly bacteria like Bacillus subtilis, are known to produce a variety of alkylpyrazines during fermentation. asm.orgCurrent time information in Bangalore, IN.

Microbial Biosynthesis Mechanisms

The biological routes to alkylpyrazines are rooted in the metabolism of amino acids and sugars. asm.org These pathways involve a series of enzymatic and spontaneous chemical reactions that construct the pyrazine core from simple metabolic building blocks.

The amino acid L-threonine is a well-established starting point for the biosynthesis of several key alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540). google.comresearchgate.net Studies using Bacillus subtilis have shown that this bacterium can efficiently convert L-threonine into 2,5-dimethylpyrazine. dntb.gov.uagoogle.com The biosynthesis of 2,5-dimethylpyrazine from L-threonine involves an initial enzymatic reaction followed by several non-enzymatic steps. unimas.mygoogle.com

For more complex pyrazines like 2-ethyl-3,5-dimethylpyrazine, both L-threonine and D-glucose are required as precursors. doi.orgasm.org Isotope labeling experiments have confirmed that the carbon backbone of these pyrazines is derived from both the amino acid and the sugar. doi.org In Bacillus subtilis, the production of 2-ethyl-3,5(3,6)-dimethylpyrazines (EDMPs) has been shown to proceed from these two substrates. doi.orgasm.org The understanding of these pathways is crucial for developing "natural" methods for producing valuable pyrazine flavor compounds through fermentation. acs.orgasm.org

The transformation of precursors like L-threonine and D-glucose into pyrazines proceeds through crucial intermediate molecules. Aminoacetone is a key intermediate in the biosynthesis of 2,5-dimethylpyrazine. google.com It is formed from L-threonine via the unstable intermediate L-2-amino-acetoacetate. asm.orggoogle.comresearchgate.net The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the initial oxidation of L-threonine. google.comresearchgate.net The resulting L-2-amino-acetoacetate then spontaneously decarboxylates to form aminoacetone. asm.orggoogle.com Two molecules of aminoacetone can then condense and oxidize to form the stable 2,5-dimethylpyrazine ring. asm.org

In the biosynthesis of 2-ethyl-3,5-dimethylpyrazine, two different key intermediates are required: aminoacetone (derived from L-threonine) and 2,3-pentanedione (B165514) (derived from both L-threonine and D-glucose). doi.orgasm.org The condensation of these two intermediates, aminoacetone and 2,3-pentanedione, leads to the formation of the asymmetrically substituted 2-ethyl-3,5-dimethylpyrazine. doi.orgasm.org This mechanism highlights how microorganisms can combine building blocks from different metabolic pathways to generate a diversity of chemical structures.

| Final Product | Precursor(s) | Key Intermediate(s) | Organism Example | Reference |

|---|---|---|---|---|

| 2,5-Dimethylpyrazine | L-Threonine | Aminoacetone | Bacillus subtilis | google.comresearchgate.net |

| 2-Ethyl-3,5-dimethylpyrazine | L-Threonine, D-Glucose | Aminoacetone, 2,3-Pentanedione | Bacillus subtilis | doi.orgasm.org |

Identification and Engineering of Pyrazine-Producing Microbial Strains

A diverse range of microorganisms are known to naturally produce pyrazines or have been genetically engineered to enhance production. semanticscholar.org The study of these strains provides a foundation for understanding the biosynthesis of various alkylpyrazines, including more complex structures like this compound. The biosynthetic capabilities often rely on the microorganisms' amino acid metabolism. semanticscholar.orgnih.gov

Bacillus subtilis is a well-known producer of several alkylpyrazines. unimas.my Strains isolated from fermented soybeans (natto) can synthesize 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967). The production of these compounds often requires precursors like L-threonine for 2,5-dimethylpyrazine and acetoin (B143602) for 2,3,5,6-tetramethylpyrazine. frontiersin.org

Serratia marcescens , a bacterium associated with leaf-cutter ants, produces pyrazines that are used as trail pheromones. d-nb.info It can synthesize both 2,5-dimethylpyrazine and the non-symmetrical 3-ethyl-2,5-dimethylpyrazine (B149181) from the precursor L-threonine. d-nb.info

Paenibacillus polymyxa , a bacterium known for producing polymyxin (B74138) antibiotics, also generates a complex mixture of methyl-branched alkyl-substituted pyrazines. oup.comnih.gov In one study, 19 different pyrazine metabolites were identified from its growth medium, with 2,5-diisopropylpyrazine (B1313309) being the most dominant. oup.com The production of these pyrazines was significantly enhanced by supplementing the culture with valine. oup.comscispace.com

Corynebacterium glutamicum , an industrial workhorse for amino acid production, naturally produces low levels of 2,3,5,6-tetramethylpyrazine (TMP). nih.gov Through metabolic engineering, such as the overexpression of acetolactate synthase, strains have been developed that can produce significantly higher titers of TMP, reaching up to 5 g/L. nih.govnih.gov The organism is known to release various acyloins and pyrazines, and feeding experiments have confirmed the biosynthetic pathways. researchgate.net

Pseudomonas sp. are among the bacteria reported to synthesize pyrazines. semanticscholar.org For instance, Pseudomonas perolens is known to produce 2-methoxy-3-isopropylpyrazine. oup.com More recently, genome mining in Pseudomonas has led to the identification of a biosynthetic gene cluster responsible for producing a family of pyrazine N-oxides, highlighting the diverse pyrazine chemistry within this genus. nih.gov

Chondromyces sp. , a type of myxobacteria, is a known producer of various pyrazines. semanticscholar.org Studies on Chondromyces crocatus have revealed the production of 2,5- and 2,6-diisopropylpyrazine, with valine being a key precursor. nih.govresearchgate.net These myxobacteria can produce a complex mixture of 2,5-dialkylpyrazines and related 3-methoxy-2,5-dialkylpyrazines. researchgate.net

Streptomyces sp. have also been identified as pyrazine producers. semanticscholar.org For example, a marine-derived Streptomyces sp. was found to produce pyrazine alkaloids. researchgate.net Another newly isolated species, Streptomyces mangrovisoli, was shown to produce Pyrrolo[1,2-a]pyrazine-1,4-dione, a heterocyclic compound with antioxidant properties. frontiersin.org

Paenibacillus aceti L14T , isolated from a solid-state acetic acid fermentation culture, is a highly efficient producer of pyrazines. semanticscholar.orgd-nb.info Genomic analysis revealed its capacity to biosynthesize compounds like 2,3-diisobutylpyrazine and 2-isobutyl-3-methylpyrazine (B76351), with its genome containing complete biosynthetic pathways for precursor amino acids such as valine, leucine, and isoleucine. semanticscholar.orgresearchgate.net

Escherichia coli is not a natural producer of significant amounts of pyrazines but is a common host for metabolic engineering. dntb.gov.ua By introducing and overexpressing genes from other organisms, such as L-threonine dehydrogenase (TDH) and NADH oxidase (Nox), recombinant E. coli strains have been created to efficiently produce 2,5-dimethylpyrazine from L-threonine, with some engineered strains achieving yields over 1 g/L. dntb.gov.ua

Table 1: Examples of Pyrazine-Producing Microbial Strains and Their Products

| Microbial Strain | Precursor(s) | Produced Pyrazine(s) | Reference(s) |

| Bacillus subtilis | L-Threonine, Acetoin, D-Glucose | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | frontiersin.org |

| Serratia marcescens | L-Threonine | 2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine | d-nb.info |

| Paenibacillus polymyxa | Valine | 2,5-Diisopropylpyrazine and 18 other related pyrazines | oup.comnih.gov |

| Corynebacterium glutamicum | Glucose, Pyruvate | Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | nih.govnih.govresearchgate.net |

| Pseudomonas sp. | Amino acids | 2-Methoxy-3-isopropylpyrazine, Pyrazine N-oxides | oup.comnih.gov |

| Chondromyces crocatus | Valine | 2,5-Diisopropylpyrazine, 2,6-Diisopropylpyrazine, 3-Methoxy-2,5-dialkylpyrazines | nih.govresearchgate.net |

| Paenibacillus aceti L14T | Valine, Leucine, Isoleucine | 2,3-Diisobutylpyrazine, 2-Isobutyl-3-methylpyrazine | semanticscholar.orgresearchgate.net |

| Escherichia coli (Engineered) | L-Threonine | 2,5-Dimethylpyrazine | dntb.gov.ua |

Enzymatic Systems and Catalytic Reactions

The biosynthesis of alkylpyrazines in microorganisms is governed by specific enzymatic reactions that convert precursor amino acids into the core pyrazine structure.

Role of Oxidoreductases in Pathway Completion (e.g., NADH Oxidase, Aminoacetone Oxidase)

To support the primary catalytic step by TDH and facilitate the final steps of pyrazine formation, other oxidoreductases play crucial roles.

NADH Oxidase (Nox) : The reaction catalyzed by TDH requires the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor and produces its reduced form, NADH. An accumulation of NADH can inhibit the activity of TDH, creating a bottleneck in the pathway. To overcome this, NADH oxidase (Nox) is often co-expressed in engineered strains. dntb.gov.ua Nox catalyzes the oxidation of NADH back to NAD+, using oxygen as an electron acceptor, thereby regenerating the essential cofactor for TDH and allowing the pyrazine synthesis to proceed efficiently. dntb.gov.ua

Aminoacetone Oxidase (AAO) : While the condensation of two aminoacetone molecules to form a dihydropyrazine (B8608421) intermediate can occur spontaneously, this reaction can be slow and pH-dependent. dntb.gov.ua Some bacteria possess an aminoacetone oxidase (AAO) that facilitates this step. For example, an AAO from Streptococcus oligofermentans has been shown to catalyze the condensation of two aminoacetone molecules to form 3,6-dimethyl-2,5-dihydropyrazine, which is then oxidized to 2,5-dimethylpyrazine. dntb.gov.ua Overexpressing AAO in engineered E. coli has been shown to enhance the enzymatic and non-enzymatic reactions in the metabolic pathway, leading to higher yields of 2,5-DMP. dntb.gov.ua

Maillard Reaction Pathways in Pyrazine Formation (e.g., for 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine)

The Maillard reaction is a non-enzymatic chemical process that is a major source of pyrazines in thermally processed foods, contributing to their desirable roasted, nutty, and baked aromas. acs.org The reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. pnas.org

The formation of pyrazines via the Maillard reaction involves several steps. It often begins with the Strecker degradation of an amino acid in the presence of an α-dicarbonyl compound (formed from sugar degradation), which produces an aminoketone. Two molecules of these α-aminoketones can then condense to form a dihydropyrazine ring, which subsequently undergoes oxidation to yield a stable, aromatic alkylpyrazine. pnas.org

The specific structure of the resulting pyrazine is determined by the precursor amino acids and sugars.

2,5-dimethylpyrazine : This common pyrazine is readily formed in Maillard reactions. It can be generated from the reaction of amino acids with precursors of 2-oxopropanal. unimas.mynih.gov Studies have shown that L-threonine is a key precursor for 2,5-dimethylpyrazine. dntb.gov.ua

3-ethyl-2,5-dimethylpyrazine : The formation of this asymmetrically substituted pyrazine involves more complex pathways. It can be produced from L-threonine and D-glucose. researchgate.net One proposed mechanism involves the condensation of one molecule of aminoacetone (derived from threonine) and one molecule of 2,3-pentanedione (derived from glucose). researchgate.net Another study investigating the thermal decomposition of Amadori products from an alanine-glucose reaction also identified 3-ethyl-2,5-dimethylpyrazine, highlighting the complexity of reactant interactions in forming specific pyrazine structures. acs.org The ability of peptides, in addition to free amino acids, to participate in the Maillard reaction can also lead to the formation of significant amounts of pyrazines like 2,5-dimethylpyrazine and trimethylpyrazine. pnas.org

Isolation and Analytical Characterization of 3 Butyl 2,5 Dimethylpyrazine

Occurrence and Isolation from Biological Systems

3-Butyl-2,5-dimethylpyrazine has been isolated from both microbial sources and insect secretions, highlighting its diverse natural origins.

Extraction from Microbial Fermentation Broths

Certain microorganisms are known to produce a variety of pyrazines during fermentation. For instance, Bacillus subtilis has been identified as a producer of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). asm.orgnih.gov While direct evidence for the production of this compound by Bacillus subtilis in the provided search results is not explicit, the general ability of this and other bacterial species like Paenibacillus aceti and Serratia marcescens to synthesize various alkylpyrazines suggests that microbial fermentation is a significant source. d-nb.info The extraction of these volatile compounds from fermentation broths typically involves methods like headspace solid-phase microextraction (SPME), which effectively captures volatile organic compounds for subsequent analysis. google.comnih.gov

The general biosynthesis of 2,5-dimethyl-3-alkylpyrazines in insects is thought to originate from the amino acid L-threonine. kuleuven.be In engineered Escherichia coli, L-threonine has been successfully used as a substrate for the synthesis of 2,5-dimethylpyrazine. nih.gov This suggests that microbial production of this compound likely follows a similar metabolic pathway, where amino acid precursors are converted into the final pyrazine (B50134) structure.

Presence in Insect Secretions (e.g., Ant Mandibular Glands)

This compound has been identified as a volatile component in the mandibular gland secretions of certain ant species. researchgate.net Specifically, it has been reported in the dolichoderine ant Iridomyrmex purpureus and as a component in a Dufour gland extract of the ponerine ant Pachycondyla striata. researchgate.net However, the presence of a pyrazine in a Dufour gland extract is considered unusual and may be due to contamination from mandibular gland components. researchgate.net

In the context of insect chemical communication, alkylpyrazines often function as alarm pheromones. nih.govmdpi.com For example, 2,5-dimethyl-3-isopentylpyrazine elicits escape behavior in workers of Hyponera opacior and Ponera pennsylvanica. mdpi.com The defensive spray of the phasmid insect Phyllium westwoodii also contains a mixture of alkyldimethylpyrazines, including 3-isobutyl-2,5-dimethylpyrazine. nih.gov The extraction of these compounds from insects for analysis is typically achieved by dissecting the relevant glands and extracting the contents with a suitable solvent, such as dichloromethane. researchgate.net

Advanced Analytical Techniques for Identification and Quantification

The accurate identification and quantification of this compound, especially in complex biological matrices, necessitate the use of sophisticated analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Alkylpyrazine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the characterization of alkylpyrazines. nih.govresearchgate.net This method separates volatile compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. The mass spectra of many positional isomers of alkylpyrazines can be very similar, which makes unambiguous identification challenging. nih.govnih.gov To overcome this, chemists often rely on gas chromatographic retention indices (RIs) in addition to mass spectral data. nih.gov

In the analysis of ant mandibular gland secretions, GC-MS has been instrumental in identifying specific mixtures of trisubstituted alkylpyrazines. researchgate.netnih.gov For instance, the analysis of extracts from Odontomachus species revealed the presence of various 2-alkyl-3,5-dimethylpyrazines. researchgate.netnih.gov The synthesis of reference compounds is often necessary to confirm the identity of the naturally occurring pyrazines by comparing their mass spectra and retention times. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including alkylpyrazines. perfumerflavorist.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable for determining the substitution patterns on the pyrazine ring. semanticscholar.org

For example, 2D-HMBC-NMR can reveal long-range correlations between protons and carbons, which helps in differentiating between isomers. semanticscholar.org While NMR is essential for definitive structural confirmation, its application can be limited when authentic material can only be isolated in very small amounts, making it difficult to obtain a sufficiently concentrated sample for analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds in a liquid mobile phase. google.com For pyrazine analysis, HPLC is often used in a reversed-phase mode with a C18 column. nih.gov This method has been successfully applied to the quantitative analysis of 2,5-dimethylpyrazine, where a linear relationship was established between the concentration and the peak area in the chromatogram. nih.gov

HPLC can also be employed to separate closely related isomers of pyrazines. For instance, the separation of 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492) was achieved using a chiral stationary phase. semanticscholar.org This demonstrates the capability of HPLC to resolve complex mixtures of pyrazines, which is crucial for accurate quantification of individual components like this compound. google.comnih.gov

Sample Preparation Methodologies for Pyrazine Analysis

The choice of sample preparation technique is a critical step that significantly influences the efficiency of pyrazine extraction and the accuracy of subsequent analysis. The primary goal is to isolate and concentrate these volatile compounds from complex sample matrices, which can range from food products to biological samples. researchgate.netnih.govbio-conferences.org Common methodologies include Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME), each with distinct advantages and applications.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for separating pyrazines from a sample matrix. researchgate.netnih.gov This technique relies on the differential solubility of the target analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net

Detailed Research Findings:

The effectiveness of LLE for pyrazine isolation is highly dependent on the choice of solvent and the pH of the aqueous phase. researchgate.netacs.org Dichloromethane has been a common solvent for extracting pyrazines. acs.org In a study on the synthesis of various pyrazines, LLE was employed to isolate the compounds from the reaction mixture. researchgate.netnih.gov It was found that multiple extractions with fresh solvent were necessary for effective isolation. researchgate.netnih.gov For instance, when extracting pyrazines from an aqueous solution, solvents like hexane (B92381), methyl-t-butyl ether (MTBE), and ethyl acetate (B1210297) have been utilized. researchgate.netnih.gov Notably, the choice of solvent can also influence the co-extraction of other compounds; for example, using hexane as the extraction solvent prevented the co-extraction of imidazole (B134444) derivatives. researchgate.netnih.gov

In the analysis of pyrazines in e-cigarette liquids, a liquid-liquid extraction step using toluene (B28343) and acidified water was crucial for isolating pyrazines from interfering compounds like nicotine, propylene (B89431) glycol (PG), and vegetable glycerin (VG). tandfonline.com The acidification of the solution is a key step, as it helps to protonate basic compounds like nicotine, making them more soluble in the aqueous phase and thus separating them from the less basic pyrazines which are then extracted into the organic solvent. tandfonline.com The pH of the aqueous phase can be adjusted to optimize the extraction of pyrazines, which are basic compounds. acs.org For example, adjusting the pH to 12 with sodium hydroxide (B78521) can facilitate the extraction of pyrazines into an organic solvent like dichloromethane. acs.org

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Pyrazines

| Solvent | Advantages | Disadvantages | Co-extracted Compounds |

| Dichloromethane | Effective for a broad range of pyrazines. acs.org | Can be environmentally hazardous. | May extract a wide range of other compounds. |

| Hexane | Selective, avoids co-extraction of some impurities like imidazoles. researchgate.netnih.gov | May have lower extraction efficiency for more polar pyrazines. | Fewer impurities compared to more polar solvents. researchgate.netnih.gov |

| Methyl-t-butyl ether (MTBE) | Good extraction efficiency. researchgate.net | Co-extracts impurities like 4-methyl imidazole. researchgate.net | Imidazoles. researchgate.net |

| Ethyl acetate | Good extraction efficiency. researchgate.net | Co-extracts impurities like 4-methyl imidazole. researchgate.net | Imidazoles. researchgate.net |

| Toluene | Effective for isolating pyrazines from complex matrices like e-liquids. tandfonline.com | Requires careful handling due to toxicity. | Can be selective depending on the pH of the aqueous phase. tandfonline.com |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has gained significant popularity for the analysis of volatile and semi-volatile compounds, including pyrazines. scispace.comresearchgate.net It involves the use of a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes adsorb onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. scispace.com

Detailed Research Findings:

The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. mdpi.comacs.org Different fiber coatings exhibit varying affinities for different types of analytes. For pyrazine analysis, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are commonly used due to their high capacity to extract pyrazines. scispace.comresearchgate.net

In a study analyzing pyrazines in potato chips, headspace SPME (HS-SPME) was successfully employed for the sampling of volatile compounds. vscht.cz The optimization of SPME conditions is crucial for achieving good sensitivity and reproducibility. For example, in the analysis of pyrazines in oils, parameters such as pre-incubation temperature, extraction temperature, and time were systematically studied to find the optimal conditions. mdpi.com An MHS-SPME-arrow-GC-MS method was established, and it was found that an SPME-arrow was more suitable than a traditional fiber for this application. mdpi.com The limits of detection (LODs) for pyrazines using this method were in the range of 2–60 ng/g. mdpi.com

Another study on perilla seed oils utilized HS-SPME coupled with gas chromatography-tandem mass spectrometry (GC-MS²). acs.org The method demonstrated low detection limits (0.07–22.22 ng/g oil) and high precision for pyrazine analysis. acs.org The choice of SPME fiber is critical; for instance, a study on cocoa beans used a bipolar PDMS-DVB fiber to capture a broad spectrum of pyrazines. scispace.com The extraction temperature also plays a significant role; heating the sample can increase the volatility of the pyrazines and enhance their extraction. scispace.com For instance, in the analysis of cocoa butter, heating the sample to 70°C for 30 minutes was employed for the extraction. scispace.com

Table 2: Key Parameters in Solid-Phase Microextraction of Pyrazines

| Parameter | Importance | Typical Conditions |

| Fiber Coating | Determines the selectivity and capacity of the extraction. scispace.commdpi.comacs.org | DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB. scispace.comresearchgate.netmdpi.com |

| Extraction Mode | Headspace (HS-SPME) is common for volatile compounds in solid or liquid samples. vscht.cz | Headspace. vscht.cz |

| Extraction Temperature | Affects the volatility of the analytes and the extraction equilibrium. scispace.commdpi.com | 50°C to 80°C. scispace.commdpi.com |

| Extraction Time | Needs to be sufficient to allow for equilibrium or a consistent pre-equilibrium state. mdpi.com | 30 to 50 minutes. scispace.commdpi.com |

| Pre-incubation Temperature | Helps to volatilize the analytes from the matrix before extraction. mdpi.com | Around 80°C. mdpi.com |

Biological and Ecological Significance of Alkylpyrazines, Including 3 Butyl 2,5 Dimethylpyrazine

Chemical Ecology in Interspecies Communication

Alkylpyrazines are pivotal in the chemical language of insects, often functioning as pheromones that mediate critical behaviors for survival and social organization.

Pheromonal Functions in Insects:

A notable example of an alkylpyrazine acting as a pheromone is 3-ethyl-2,5-dimethylpyrazine (B149181) . This compound is a key component of the trail pheromone for several ant species, including those in the genera Atta and Myrmica. myrmecologicalnews.orgfrontiersin.org For instance, in the leaf-cutter ants Atta sexdens and Atta texana, this pyrazine (B50134), in conjunction with other compounds like methyl 4-methylpyrrole-2-carboxylate, guides workers to food sources. myrmecologicalnews.orgfrontiersin.org Similarly, it is a major component of the trail pheromone of the ant Messor bouvieri, where it is produced in the poison gland. kuleuven.be The intricate communication system of ants often involves multi-component pheromone blends, and alkylpyrazines are frequently integral to these signals. myrmecologicalnews.orgkuleuven.be

Beyond trail-following, alkylpyrazines also serve as alarm pheromones in some ant species. myrmecologicalnews.orgnih.gov For example, 2-ethyl-3,6-dimethylpyrazine is a component of the alarm pheromone of the fire ant, Solenopsis invicta, alerting nestmates to danger. frontiersin.org The defensive spray of the phasmid insect Phyllium westwoodii has been found to contain a mixture of alkyldimethylpyrazines, including 3-isobutyl-2,5-dimethylpyrazine, suggesting a defensive role for these compounds in this insect order as well. nih.gov

The production of these pheromones is not always solely the work of the insect itself. In some cases, symbiotic microorganisms are involved in the biosynthesis of these crucial semiochemicals. For instance, bacteria of the genus Serratia, which are common endosymbionts in insects like Atta sexdens, are implicated in the production of pyrazine trail pheromones from amino acid precursors like L-threonine. nih.gov This highlights a fascinating interplay between insects and their microbial partners in shaping chemical communication.

The table below summarizes the pheromonal functions of some key alkylpyrazines in insects.

| Compound | Function | Insect Species | Gland Source |

| 3-Ethyl-2,5-dimethylpyrazine | Trail Pheromone | Atta spp., Myrmica spp., Messor bouvieri | Poison Gland |

| 2-Ethyl-3,6-dimethylpyrazine | Alarm Pheromone | Solenopsis invicta | Mandibular Gland |

| 3-Isobutyl-2,5-dimethylpyrazine | Defensive Spray Component | Phyllium westwoodii | Prothoracic Glands |

Antimicrobial Activities

Beyond their role in insect communication, 2,5-dimethylpyrazine (B89654) and related pyrazine derivatives have demonstrated notable antimicrobial properties, inhibiting the growth of a range of bacteria and fungi.

Antifungal, Antioomycete, and Antibacterial Properties:

Research has shown that various pyrazine derivatives exhibit significant bioactivity. For example, certain synthetic pyrazine derivatives have been found to possess both antifungal and antibacterial properties. researchgate.net Studies on salicylanilide (B1680751) pyrazine-2-carboxylates revealed significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, and antifungal activity against various mold strains. nih.gov Similarly, imidazo[1,2-a]pyrazine (B1224502) derivatives have shown excellent growth inhibitory activity against bacteria such as Staphylococcus aureus and E. coli, as well as antifungal activity against Aspergillus niger and Aspergillus flavus. jocpr.com

2,5-Dimethylpyrazine , in particular, has been noted for its broad-spectrum antimicrobial efficacy. chemicalbook.com It has been shown to inhibit the growth of various bacteria and fungi. chemicalbook.com Silver(I) complexes incorporating 2,5-dimethylpyrazine have also been synthesized and tested for their antimicrobial activity, showing effectiveness against various pathogens. rsc.orgresearchgate.netresearchgate.netiucr.org One study demonstrated that a silver(I) complex with 2,5-dimethylpyrazine and the anti-inflammatory drug diclofenac (B195802) was highly effective against the microorganisms tested. researchgate.netiucr.org

The antimicrobial potential of alkylpyrazines extends to food preservation. A study on the application of alkylpyrazines in processed meat products showed that they could substantially inhibit meat-associated bacterial contaminants. researchgate.net Specifically, 5-isobutyl-2,3-dimethylpyrazine (B1215905) and 2-isobutyl-3-methylpyrazine (B76351) demonstrated antimicrobial effects against bacteria such as Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae. researchgate.net

The following table presents a summary of the antimicrobial activities of selected pyrazine derivatives.

| Pyrazine Derivative | Antimicrobial Activity | Target Microorganisms |

| Salicylanilide pyrazine-2-carboxylates | Antibacterial, Antifungal | Gram-positive bacteria (including MRSA), Mold strains |

| Imidazo[1,2-a]pyrazines | Antibacterial, Antifungal | Staphylococcus aureus, E. coli, Aspergillus niger, Aspergillus flavus |

| 2,5-Dimethylpyrazine | Antibacterial, Antifungal | Various bacteria and fungi |

| Silver(I) complex with 2,5-dimethylpyrazine | Antibacterial | Bordetella bronchiseptica |

| Silver(I) complex with 2,5-dimethylpyrazine and diclofenac | Antibacterial | Various microorganisms |

| 5-Isobutyl-2,3-dimethylpyrazine | Antibacterial | Meat-associated bacteria |

| 2-Isobutyl-3-methylpyrazine | Antibacterial | Meat-associated bacteria |

Microbial Interactions Beyond Biosynthesis

The interaction of alkylpyrazines with microbes is not limited to their synthesis by microorganisms. These compounds can also influence microbial behavior and physiology in other ways. For instance, the antimicrobial activity of alkylpyrazines is thought to involve interactions with microbial membranes and proteins. tugraz.at The hydrophobicity of the alkylpyrazine derivative appears to correlate with its antimicrobial efficiency, with more hydrophobic compounds showing greater activity. tugraz.at

Furthermore, some bacteria have been shown to be involved in the production of pyrazines that act as semiochemicals in insects, indicating a transkingdom interaction. nih.gov For example, Citrobacter freundii and Microbacterium foliorum can produce 2,5-dimethylpyrazine, an important pheromone in Atta sexdens ants. nih.gov This suggests that the ecological role of alkylpyrazines can be a result of a complex interplay between different organisms, blurring the lines between biosynthesis and subsequent microbial interactions.

Metabolic Studies and Biotransformations of Alkylpyrazines

Microbial Metabolism and Utilization of Pyrazines as Substrates

The ability to degrade and utilize pyrazines as a sole source of carbon, nitrogen, and energy is not widespread but has been identified in several bacterial genera. nih.gov These microorganisms are typically isolated from environments where pyrazines may be present, such as food processing waste streams. nih.gov

Research has shown that bacteria capable of pyrazine (B50134) metabolism can often utilize a range of substituted pyrazines, not just a single compound. For instance, a bacterium identified as Mycobacterium sp. strain DM-11, which was isolated on 2,3-diethyl-5-methylpyrazine (B150936), was also capable of growth on other alkylpyrazines such as 2-ethyl-5(6)-methylpyrazine (B1368701) and 2,3,5-trimethylpyrazine (B81540). nih.gov Similarly, Rhodococcus erythropolis strain DP-45 can grow on 2,5-dimethylpyrazine (B89654) as well as 2-methylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine. lmaleidykla.lt This suggests the presence of catabolic enzymes with broad substrate specificity.

The enzymatic machinery for pyrazine degradation appears to be inducible. In Mycobacterium sp. strain DM-11, the enzymes responsible for metabolizing 2,3-diethyl-5-methylpyrazine were only expressed when the cells were grown in the presence of the pyrazine substrate. nih.gov The utilization of the pyrazine ring as a nitrogen source is evidenced by the release of ammonium (B1175870) into the culture medium during microbial growth. nih.gov This release indicates the cleavage of the N-heterocyclic ring. nih.gov

Several bacterial strains have been identified for their ability to metabolize pyrazine compounds, as detailed in the table below.

| Microorganism | Pyrazine Substrate(s) | Utilization |

| Mycobacterium sp. DM-11 | 2,3-Diethyl-5-methylpyrazine, 2,3,5-Trimethylpyrazine | Sole carbon, nitrogen, and energy source |

| Rhodococcus jostii TMP1 | 2,3,5,6-Tetramethylpyrazine (B1682967) | Sole carbon source |

| Rhodococcus erythropolis DP-45 | 2,5-Dimethylpyrazine, 2-Methylpyrazine, 2,6-Dimethylpyrazine | Sole carbon and energy source |

| Arthrobacter sp. 25DMP1 | 2,5-Dimethylpyrazine | Sole carbon source |

| Stenotrophomonas sp. HCU1 | Pyrazine-2-carboxylate (B1225951) | Sole nitrogen source |

| Pseudomonas sp. PZ3 | Hydroxypyrazine | Sole carbon and energy source |

Biotransformation Pathways and Related Intermediates

The microbial breakdown of alkylpyrazines generally proceeds via oxidative pathways, with the specific route depending on the substitution pattern of the pyrazine ring. The initial attack on the stable aromatic ring is a critical step and typically requires molecular oxygen. nih.gov

Oxidative Degradation via Ring Hydroxylation

For alkylpyrazines that have at least one unsubstituted carbon atom on the ring, the most common initial step is hydroxylation. lmaleidykla.ltresearchgate.net This reaction is catalyzed by monooxygenases. The degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11 serves as a well-documented model for this pathway. nih.gov

Initial Hydroxylation: The process begins with the hydroxylation of the pyrazine ring at a carbon atom adjacent to one of the nitrogen heteroatoms. This results in the formation of a hydroxypyrazine derivative. In the case of 2,3-diethyl-5-methylpyrazine, the identified intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov This step is believed to be catalyzed by a flavin-dependent or cytochrome P450 monooxygenase. lmaleidykla.lt

Ring Cleavage: Following hydroxylation, the pyrazine ring is cleaved. This step also requires molecular oxygen. nih.gov The disappearance of the hydroxylated intermediate is accompanied by the release of ammonium, confirming the breakdown of the heterocyclic structure. nih.gov

Side-Chain Oxidation: An alternative or parallel transformation can involve the oxidation of the alkyl side chains. For example, Pseudomonas putida can transform 2,5-dimethylpyrazine into 5-methylpyrazine-2-carboxylic acid. nih.gov This pathway is also observed in mammalian metabolism, where 2,3,5-trimethylpyrazine is metabolized to various dimethylpyrazine carboxylic acids. acs.org

Oxidative Degradation via Direct Ring Cleavage

For fully substituted pyrazines, such as 2,3,5,6-tetramethylpyrazine, there are no available ring carbons for an initial hydroxylation reaction. In these cases, a different oxidative strategy is employed. Research on Rhodococcus jostii TMP1 has elucidated a pathway involving direct cleavage of the aromatic ring. nih.gov

Aromatic Ring Cleavage: The catabolism is initiated by a tetramethylpyrazine oxygenase (TpdAB), which catalyzes the oxidative cleavage of the C-2 and C-3 bond of the pyrazine ring. This forms an unstable intermediate. nih.gov

Hydrolysis: The intermediate is then hydrolyzed by an enzyme known as (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide hydrolase (TpdC), leading to the breakdown of the initial structure. nih.gov

Reductive Degradation

While less common, reductive pathways for pyrazine metabolism have also been described. The catabolism of pyrazine-2-carboxylate by Stenotrophomonas sp. HCU1 proceeds through an initial reduction of the pyrazine ring. uohyd.ac.in The key intermediate in this pathway is 1,2,5,6-tetrahydropyrazine-2-carboxylate, indicating that the aromaticity of the ring is broken by the addition of hydrogen atoms before cleavage. uohyd.ac.inresearchgate.net

The following table summarizes the key intermediates and enzymes involved in the different biotransformation pathways.

| Pathway | Key Intermediate(s) | Key Enzyme(s) | Example Microorganism |

| Oxidative (Hydroxylation) | Hydroxypyrazines (e.g., 5,6-diethyl-2-hydroxy-3-methylpyrazine) | Monooxygenases (Flavin or Cytochrome P450 dependent) | Mycobacterium sp. DM-11 |

| Oxidative (Direct Cleavage) | (Z)-N,N′-(but-2-ene-2,3-diyl)diacetamide | Tetramethylpyrazine oxygenase (TpdAB), Hydrolase (TpdC) | Rhodococcus jostii TMP1 |

| Reductive | Tetrahydropyrazines (e.g., 1,2,5,6-tetrahydropyrazine-2-carboxylate) | Reductases | Stenotrophomonas sp. HCU1 |

| Side-Chain Oxidation | Pyrazine carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid) | Oxidases/Dehydrogenases | Pseudomonas putida |

Theoretical and Computational Investigations of Pyrazines

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. It is particularly valuable for elucidating complex reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping the entire energy profile of a chemical reaction. researchgate.net

While specific DFT studies focused exclusively on 3-butyl-2,5-dimethylpyrazine are not widely available in published literature, extensive research on structurally similar compounds provides a strong model for its behavior. A notable example is the in-depth DFT study on the formation mechanism of 3-ethyl-2,5-dimethylpyrazine (B149181) . researchgate.net This research provides significant theoretical insight into how alkylpyrazines are formed during processes like the Maillard reaction. researchgate.netresearchgate.net

The study on 3-ethyl-2,5-dimethylpyrazine employed DFT to elucidate the structures of reactants, transition states, and products involved in its formation. researchgate.net By comparing the rate constants and reaction energy barriers, the investigation concluded that the synthesis of deoxyglucosones and the subsequent ring-forming reaction of the pyrazine (B50134) structure are the key, rate-determining steps in the generation of the final compound. researchgate.net Such computational analyses are crucial for understanding and potentially controlling the formation of these important flavor compounds in food processing. mdpi.comresearchgate.net

General DFT calculations on various alkylpyrazines have also been used to investigate the conformational constraints that govern the formation of stable proton-bound clusters, including monomers, dimers, and trimers. researchgate.net These studies, often employing methods like B3LYP/6-31+G(d,p) with dispersion corrections, help in understanding the stability and interactions of these molecules in different states. researchgate.net

| Reaction Aspect | Key Finding from DFT Analysis | Significance |

|---|---|---|

| Reactant & Product Structures | The geometries of all reactants, intermediates, transition states, and final products were fully optimized and characterized. researchgate.net | Provides a complete structural map of the reaction pathway. |

| Key Reaction Steps | The synthesis of deoxyglucosones and the pyrazine ring-forming reaction were identified as the key reactions based on energy barriers. researchgate.net | Identifies the rate-limiting steps that control the overall formation rate. |

| Energy Barriers | Calculated reaction energy barriers for different potential pathways allowed for the determination of the most favorable mechanism. researchgate.net | Helps predict which reaction pathways are most likely to occur under specific conditions. |

| Theoretical Significance | The study provides a profound theoretical basis for understanding the genesis of pyrazines within the complex Maillard reaction. researchgate.netresearchgate.net | Enhances the fundamental understanding of flavor formation in food chemistry. |

Molecular Modeling and Structural Elucidation via Computational Methods

Early studies combined semi-empirical computational methods, such as MOPAC (Molecular Orbital Package), with experimental techniques like mass-resolved excitation spectroscopy to determine the minimum energy conformations of various alkyl-substituted pyrazines. scispace.comdtic.mil These investigations revealed that the conformational behavior of alkylpyrazines differs significantly from that of similarly substituted benzenes. dtic.mil This difference is attributed to a stabilizing interaction, akin to a hydrogen bond, between a hydrogen atom on the alkyl substituent and the lone pair of non-bonding electrons on the adjacent nitrogen atom in the pyrazine ring. dtic.mil

More recent computational approaches utilize DFT and other high-level methods to explore molecular properties. researchgate.net Molecular dynamics (MD) simulations, for instance, can be used to study the interaction and binding of pyrazine derivatives with larger biological molecules, such as proteins like human serum albumin (HSA). semanticscholar.org Such simulations provide a dynamic view of how these compounds might be transported or recognized in a biological system. semanticscholar.org

Furthermore, computational methods are integral to correlating molecular structure with spectroscopic data. The calculation of NMR chemical shifts, for example, can be performed using DFT. When these calculated values are compared with experimental data, they serve as a powerful tool for confirming or revising the proposed structure of complex molecules, including pyrazine derivatives. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3-butyl-2,5-dimethylpyrazine in complex biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) paired with stable isotope dilution analysis (SIDA) is highly effective for precise quantification. For example, SIDA-GC-MS has been validated for alkylpyrazines in coffee matrices, achieving accuracy by correcting for matrix effects and analyte loss during sample preparation . Principal component analysis (PCA) can further distinguish key volatiles in complex mixtures, as demonstrated in fermentation studies of Tuber melanosporum .

Q. How does the chemical stability of this compound influence experimental design in pheromone studies?

- Methodology : Due to its sensitivity to light and oxidation, experiments should use amber glassware and inert atmospheres (e.g., nitrogen) during storage and handling. Solubility in ethanol or ether (common in pheromone extraction protocols) allows for integration into bioassays, as seen in Anastrepha fraterculus volatile analyses . Stability testing under varying pH and temperature conditions is critical for ecological studies mimicking natural environments.

Advanced Research Questions

Q. What enzymatic pathways are involved in the microbial synthesis of this compound?

- Methodology : In Bacillus subtilis, l-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of l-threonine to l-2-amino-acetoacetate, which undergoes spontaneous decarboxylation to form aminoacetone. This intermediate non-enzymatically cyclizes into this compound under specific pH conditions. Gene knockout studies (e.g., inactivation of KBL, which cleaves l-2-amino-acetoacetate) can enhance pyrazine yields .

Q. How does this compound contribute to interspecific communication in insects, and how can its bioactivity be evaluated?

- Methodology : In fire ants (Solenopsis invicta), GC-electroantennographic detection (GC-EAD) reveals electrophysiological responses to this compound, suggesting its role as an alarm pheromone. Bioassays comparing worker ant activity to synthetic analogs (e.g., 2-ethyl-3,6-dimethylpyrazine) can isolate structure-activity relationships .

Q. What role does this compound play in lipid oxidation and Maillard reaction pathways during food processing?

- Methodology : In oxidized peanut oil, this compound forms via interactions between lipid aldehydes and amino compounds, as identified through agglomerative hierarchical clustering (AHC). Monitoring its generation alongside markers like hexanal and maltol using time-resolved GC-MS can elucidate its contribution to nutty/fatty aromas .

Q. How can computational models improve the prediction of this compound's physicochemical properties?

- Methodology : Quantum chemical calculations and graph convolution networks (GCNs) predict solubility and bioavailability. For example, cocrystallization with bexarotene (a retinoid) enhances AUC by 1.8-fold, validated via pharmacokinetic (PK) studies .

Data Contradictions and Resolution

Q. Discrepancies in reported concentrations of this compound between Anastrepha species and coffee beans: How to reconcile these differences?

- Resolution : Ecological vs. food matrices require distinct extraction protocols (e.g., Tenax trapping for insects vs. solvent-assisted extraction for foods). Cross-validation using internal standards (e.g., deuterated pyrazines) and controlled oxidation conditions can standardize quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.